![molecular formula C25H20ClN3O B2465897 3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 932333-88-5](/img/structure/B2465897.png)
3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
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Description
3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline, also known as CPQ, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPQ belongs to the class of pyrazoloquinolines, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Structural and Optical Properties
A study explored the structural and optical properties of quinoline derivatives, revealing that these compounds exhibit polycrystalline forms and, upon thermal deposition, form nanocrystallites dispersed in an amorphous matrix. Their optical properties were determined through spectrophotometer measurements, showing potential applications in thin-film technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoxaline derivatives have been studied for their corrosion inhibition capabilities on mild steel in acidic mediums, demonstrating high efficiency and potential for industrial applications to prevent corrosion (Saraswat & Yadav, 2020).
Biological Activities
Pyrazole-appended quinolinyl chalcones were synthesized and showed promising antimicrobial properties, indicating their potential as new antimicrobial agents (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015). Additionally, derivatives have been evaluated as corrosion inhibitors for mild steel, suggesting their applicability in protective coatings (Olasunkanmi & Ebenso, 2019).
Antimicrobial Evaluation
Novel quinoline derivatives containing pyrazoline residues were synthesized and showed substantial antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Kumar, Chawla, Kumar, & Sahu, 2014).
properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-3-16-6-4-5-7-23(16)29-25-20-14-19(30-2)12-13-22(20)27-15-21(25)24(28-29)17-8-10-18(26)11-9-17/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOUSLYQNCQTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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